Diampromide, (S)-

Description

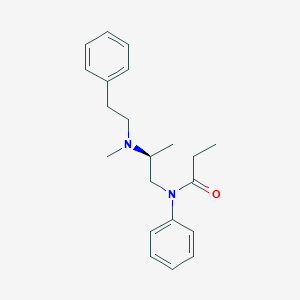

(S)-Diampromide is a synthetic opioid receptor agonist with the molecular formula C₂₁H₂₈N₂O and the IUPAC name N-[2-(methylphenethylamino)propyl]propionanilide .

Properties

CAS No. |

6086-66-4 |

|---|---|

Molecular Formula |

C21H28N2O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

N-[(2S)-2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide |

InChI |

InChI=1S/C21H28N2O/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19/h5-14,18H,4,15-17H2,1-3H3/t18-/m0/s1 |

InChI Key |

RXTHKWVSXOIHJS-SFHVURJKSA-N |

Isomeric SMILES |

CCC(=O)N(C[C@H](C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Diampromide is synthesized through a series of chemical reactions involving the formation of an amide bond. The synthetic route typically involves the reaction of 2-phenylethylamine with methyl acrylate to form an intermediate, which is then reacted with phenylpropanoyl chloride to yield Diampromide . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

Diampromide undergoes various chemical reactions, including:

Oxidation: Diampromide can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: Diampromide can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions include N-oxides, secondary amines, and substituted amides .

Scientific Research Applications

Diampromide has several scientific research applications:

Chemistry: It is used as a reference compound in the study of opioid receptor binding and activity.

Biology: Diampromide is used in research to understand the biological pathways and mechanisms of opioid analgesics.

Medicine: It serves as a model compound for the development of new analgesics with improved efficacy and safety profiles.

Industry: Diampromide is used in the pharmaceutical industry for the synthesis of related opioid compounds.

Mechanism of Action

Diampromide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenampromide

Molecular Formula: C₁₈H₂₆N₂O Structure: N-(1-methyl-2-piperidinoethyl)propionanilide .

Key Differences:

- Structural Backbone: Both compounds share a propionanilide core but differ in substituents. (S)-Diampromide has a methylphenethylamino group, whereas Phenampromide substitutes with a piperidino group .

- Pharmacological Activity : (S)-Diampromide exhibits a higher activity ratio (0.76 ) compared to morphine, while Phenampromide has a lower ratio (0.68 ) . This suggests greater potency for (S)-Diampromide.

- Regulatory Status : Both are classified under Schedule I of the U.S. Controlled Substances Act and similar international frameworks .

Comparison with Functionally Similar Opioids

Pethidine (Meperidine)

Molecular Formula: C₁₅H₂₁NO₂ Structure: 1-methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester .

Key Differences:

- Mechanism : Pethidine is a phenylpiperidine opioid with μ-opioid receptor agonism, similar to (S)-Diampromide. However, (S)-Diampromide’s propionanilide structure confers distinct metabolic stability .

- Potency : Pethidine is less potent than morphine (activity ratio ~0.1), whereas (S)-Diampromide’s ratio (0.76) approaches morphine-level efficacy .

Research Findings and Critical Analysis

- Potency : (S)-Diampromide’s high activity ratio (0.76) underscores its strong μ-opioid receptor affinity, surpassing Phenampromide and Pethidine .

- Addiction Potential: Both (S)-Diampromide and Phenampromide sustain morphine addiction in animal models, justifying their strict regulation .

- Synthetic Challenges : The stereospecific synthesis of (S)-Diampromide remains underexplored in open literature, unlike Levomoramide, which has documented enantiomeric separation methods .

Q & A

Q. How can researchers confirm the structural identity of (S)-Diampromide using spectroscopic and chemical databases?

To verify structural identity, combine spectroscopic data (e.g., NMR, IR, mass spectrometry) with chemical databases like SciFinder or PubChem. Cross-reference the CAS number (1346602-83-2) and SMILES notation (O=C(N(CC(N(CCC1CCCCC1)C)C)C1CCCCC1)CC) provided in regulatory records . Validate purity via HPLC and compare retention times with certified standards. Ensure alignment with International Nonproprietary Name (INN) guidelines and harmonized tariff codes (e.g., HS 29242995) .

Q. What safety protocols are critical when handling (S)-Diampromide in laboratory settings?

Follow OSHA-compliant guidelines: use respiratory protection (NIOSH-approved masks for aerosol exposure) and nitrile gloves. Store in ventilated cabinets, and decontaminate spills with inert absorbents. Monitor symptoms (e.g., delayed poisoning) and maintain 48-hour medical observation post-exposure . Document first-aid measures, including eye rinsing and artificial respiration protocols .

Q. What strategies are effective for conducting a literature review on (S)-Diampromide’s pharmacological profile?

Use multidisciplinary databases (Web of Science, PubMed) with keywords like “opioid receptor agonist,” “stereoselective synthesis,” and “pharmacokinetics.” Filter results by review articles and limit to studies post-2010 for recent advances. Cross-validate findings using primary sources from regulatory agencies (FDA, EMA) and chemical identifiers (UNII: 26G7YC77BU) .

Q. How should researchers design preliminary experiments to assess (S)-Diampromide’s receptor binding affinity?

Employ radioligand binding assays using μ-opioid receptor-expressing cell lines. Include positive controls (e.g., morphine) and negative controls (vehicle-only). Use triplicate measurements to account for variability. Optimize incubation times and concentrations based on pilot studies, and validate results with computational docking simulations .

Advanced Research Questions

Q. What methodologies address challenges in stereoselective synthesis of (S)-Diampromide?

Use chiral auxiliaries or asymmetric catalysis to enhance enantiomeric excess. Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) and confirm configurations with X-ray crystallography. Compare synthetic yields under varying conditions (e.g., solvent polarity, temperature) to optimize stereochemical purity .

Q. How can conflicting pharmacological data on (S)-Diampromide’s efficacy be resolved?

Conduct comparative assays using standardized protocols (e.g., NIH’s MLPCN guidelines). Evaluate batch-to-b variability in receptor sources (e.g., transfected HEK293 vs. neuronal cells). Apply statistical tools (ANOVA, Bland-Altman analysis) to identify outliers and validate with in vivo models .

Q. What analytical techniques ensure reproducibility in quantifying (S)-Diampromide metabolites?

Combine LC-MS/MS with isotopic internal standards (e.g., deuterated analogs). Validate methods using FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%). Share raw data and processing parameters via platforms like MetaboLights to enhance cross-study comparability .

Q. How can computational models improve the prediction of (S)-Diampromide’s blood-brain barrier permeability?

Use molecular dynamics simulations with force fields (e.g., CHARMM) to assess passive diffusion. Train machine learning models on datasets like BBB Challenge. Validate predictions with in situ perfusion studies in rodents and adjust for logP and pKa values .

Q. What ethical considerations arise in animal studies involving (S)-Diampromide?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Minimize sample sizes via power analysis and prioritize non-invasive monitoring (e.g., telemetry). Report adverse events to institutional review boards and justify dosages using prior pharmacokinetic data .

Q. How should researchers document deviations in (S)-Diampromide’s stability profiles under varying storage conditions?

Perform accelerated stability testing (ICH Q1A) at 40°C/75% RH. Use DOE (Design of Experiments) to assess degradation pathways (e.g., hydrolysis, oxidation). Publish raw chromatograms and environmental metadata to support reproducibility claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.